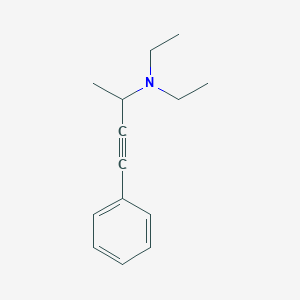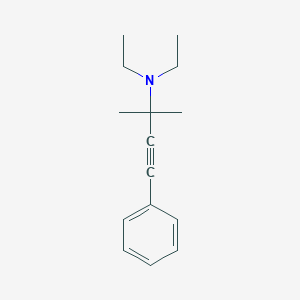
1-Ethyl-5-methoxy-1H-indole-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-methoxy-1H-indole-2(3H)-one, also known as 5-MeO-EI, is a chemical compound with the molecular formula C12H13NO2. It belongs to the class of indole alkaloids and is a derivative of the naturally occurring compound, serotonin. This chemical compound has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Ethyl-5-methoxy-1H-indole-2(3H)-one is not fully understood. However, it has been suggested that it may act as a selective serotonin receptor agonist. It may also have an effect on the production of reactive oxygen species and the activity of various enzymes.
Biochemical and Physiological Effects
1-Ethyl-5-methoxy-1H-indole-2(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Ethyl-5-methoxy-1H-indole-2(3H)-one in lab experiments is that it is relatively easy to synthesize. It also has a relatively low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-Ethyl-5-methoxy-1H-indole-2(3H)-one. One potential direction is to further investigate its potential as an anti-inflammatory and antioxidant agent. Another direction is to investigate its potential use in cancer treatment and as a neuroprotective agent. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of 1-Ethyl-5-methoxy-1H-indole-2(3H)-one can be achieved through various methods. One of the most common methods is the reaction of 5-Methoxyindole with Ethyl 2-bromoacetate in the presence of a base. Another method involves the reaction of 5-Methoxyindole with Ethyl chloroformate in the presence of a base.
Applications De Recherche Scientifique
1-Ethyl-5-methoxy-1H-indole-2(3H)-one has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent. It has also been studied for its potential use in cancer treatment and as a neuroprotective agent.
Propriétés
Nom du produit |
1-Ethyl-5-methoxy-1H-indole-2(3H)-one |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-ethyl-5-methoxy-3H-indol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-3-12-10-5-4-9(14-2)6-8(10)7-11(12)13/h4-6H,3,7H2,1-2H3 |
Clé InChI |
XOPWNYWRNPHVME-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)OC |
SMILES canonique |
CCN1C(=O)CC2=C1C=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol](/img/structure/B256855.png)


![9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol](/img/structure/B256864.png)
![6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256867.png)
![6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256868.png)
![3-Methyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256869.png)
![3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256870.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256871.png)
![6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256873.png)



